Cas no 524955-92-8 (2-chloro-5-fluoro-4-nitrophenol)

2-Chloro-5-fluoro-4-nitrophenol is a halogenated nitrophenol derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its distinct structure, featuring chloro, fluoro, and nitro substituents on the phenolic ring, enhances reactivity and selectivity in nucleophilic aromatic substitution and coupling reactions. This compound is particularly valued for its role in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs), where its electron-withdrawing groups facilitate further functionalization. The presence of both chlorine and fluorine atoms contributes to improved stability and bioavailability in derived compounds. It is typically handled under controlled conditions due to its moderate toxicity and potential irritant properties.
2-chloro-5-fluoro-4-nitrophenol structure
524955-92-8 structure
Product Name:2-chloro-5-fluoro-4-nitrophenol
CAS No:524955-92-8
MF:C6H3ClFNO3
MW:191.544324159622
MDL:MFCD23110975
CID:2140883
PubChem ID:59685329
Update Time:2025-10-29

2-chloro-5-fluoro-4-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-fluoro-4-nitrophenol
    • 861-386-1
    • 524955-92-8
    • ZVA95592
    • 2-chloro-5-fluoro-4-nitro-phenol
    • DB-303142
    • MFCD23110975
    • 2-Chloro-4-nitro-5-fluorophenol
    • NS-01811
    • AKOS016373540
    • FMYLZKROLAFAOW-UHFFFAOYSA-N
    • SCHEMBL2797010
    • G10969
    • EN300-194989
    • MDL: MFCD23110975
    • Inchi: 1S/C6H3ClFNO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H
    • InChI Key: FMYLZKROLAFAOW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)O

Computed Properties

  • Exact Mass: 190.9785488g/mol
  • Monoisotopic Mass: 190.9785488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66Ų

2-chloro-5-fluoro-4-nitrophenol Pricemore >>

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Additional information on 2-chloro-5-fluoro-4-nitrophenol

Professional Introduction to 2-chloro-5-fluoro-4-nitrophenol (CAS No. 524955-92-8)

2-chloro-5-fluoro-4-nitrophenol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 524955-92-8, belongs to a class of nitroaromatic derivatives that exhibit a wide range of biological activities. The presence of both chloro and fluoro substituents in its molecular structure enhances its reactivity and potential applications in the synthesis of various pharmacologically active agents.

The< strong>2-chloro-5-fluoro-4-nitrophenol molecule consists of a benzene ring substituted with a nitro group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position. This specific arrangement of functional groups imparts distinct chemical and biological characteristics, making it a valuable intermediate in the development of novel therapeutic compounds. The nitro group, in particular, is known for its ability to participate in various chemical transformations, including reduction to an amine or diazotization reactions, which are pivotal in drug synthesis.

In recent years, there has been growing interest in< strong>2-chloro-5-fluoro-4-nitrophenol due to its potential applications in the treatment of various diseases. Researchers have been exploring its role as a precursor in the synthesis of antimicrobial and anti-inflammatory agents. The< strong>fluoro substituent, which is known for its metabolic stability and bioavailability-enhancing properties, makes this compound particularly attractive for pharmaceutical development. Additionally, the< strong>chloro group can serve as a handle for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

One of the most compelling aspects of< strong>2-chloro-5-fluoro-4-nitrophenol is its versatility in medicinal chemistry. The nitro group can be selectively reduced to an amine, which can then be further modified through diazotization followed by coupling reactions with aromatic or heterocyclic compounds. This transformation opens up numerous possibilities for creating complex molecular architectures with desired pharmacological properties. Furthermore, the< strong>chloro and< strong>fluoro substituents can influence the electronic properties of the benzene ring, thereby affecting its interactions with biological targets such as enzymes and receptors.

The synthesis of< strong>2-chloro-5-fluoro-4-nitrophenol typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration of fluorobenzene derivatives followed by chlorination, or direct functionalization of pre-existing chlorofluorobenzene precursors. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of these synthetic processes.

In academic research, several studies have highlighted the significance of< strong>2-chloro-5-fluoro-4-nitrophenol as a building block for drug discovery. For instance, researchers have demonstrated its utility in the development of novel antifungal agents by incorporating it into heterocyclic scaffolds that exhibit enhanced antifungal activity. Additionally, its derivatives have shown promise as inhibitors of certain kinases involved in cancer progression. These findings underscore the importance of this compound in advancing therapeutic strategies across multiple disease areas.

The< strong>nitro,< strong>chloro, and< strong>fluoro functional groups present in< strong>2-chloro-5-fluoro-4-nitrophenol not only contribute to its synthetic utility but also play a crucial role in determining its biological activity. The electron-withdrawing nature of these groups can modulate the reactivity of adjacent functional sites on the benzene ring, thereby influencing how the molecule interacts with biological targets. This fine-tuning of electronic properties is essential for achieving high selectivity and efficacy in drug design.

The pharmaceutical industry has taken note of these findings and is actively exploring< strong>2-chloro-5-fluoro-4-nitrophenol as a key intermediate in drug development pipelines. Companies are investing in research to optimize synthetic routes and scale up production for commercial use. The demand for this compound is expected to grow as more studies uncover its potential applications in treating complex diseases.

In conclusion, 2-chloro-5-fluoro-4-nitrophenol (CAS No. 524955-92-8) is a versatile and valuable compound with significant implications in pharmaceutical chemistry and medicinal research. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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